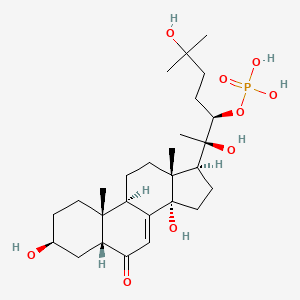

2-Deoxy-20-hydroxyecdysone 22-phosphate

Description

Properties

Molecular Formula |

C27H45O9P |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

[(2R,3R)-2-[(3S,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2,6-dihydroxy-6-methylheptan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C27H45O9P/c1-23(2,30)10-9-22(36-37(33,34)35)26(5,31)21-8-13-27(32)18-15-20(29)19-14-16(28)6-11-24(19,3)17(18)7-12-25(21,27)4/h15-17,19,21-22,28,30-32H,6-14H2,1-5H3,(H2,33,34,35)/t16-,17-,19-,21-,22+,24+,25+,26+,27+/m0/s1 |

InChI Key |

ZZFVYSIMDVDSAY-GLPVALQZSA-N |

SMILES |

CC12CCC(CC1C(=O)C=C3C2CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)OP(=O)(O)O)O)O)C)O |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1C(=O)C=C3[C@@H]2CC[C@]4([C@]3(CC[C@@H]4[C@](C)([C@@H](CCC(C)(C)O)OP(=O)(O)O)O)O)C)O |

Canonical SMILES |

CC12CCC(CC1C(=O)C=C3C2CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)OP(=O)(O)O)O)O)C)O |

Synonyms |

2-deoxy-20-hydroxyecdysone-22-phosphate 2-DHE-22-P |

Origin of Product |

United States |

Biological Roles and Physiological Significance of 2 Deoxy 20 Hydroxyecdysone 22 Phosphate

Role as an Inactive Storage Conjugate

The primary function of 2-Deoxy-20-hydroxyecdysone (B190948) 22-phosphate is to act as a stable, inactive reservoir of ecdysteroids. This storage mechanism is particularly critical during oogenesis and early embryogenesis when the developing organism is incapable of producing its own hormones.

Accumulation and Retention in Ovaries and Eggs

During the reproductive cycle of female insects, ecdysteroids are synthesized by the follicular cells of the ovaries. However, instead of accumulating in their active forms, which could trigger premature developmental processes, they are rapidly converted into inactive phosphate (B84403) esters. Among these, 2-Deoxy-20-hydroxyecdysone 22-phosphate has been identified as a major ecdysteroid conjugate in the newly laid eggs of several insect species, including the desert locust, Schistocerca gregaria, and the migratory locust, Locusta migratoria. nih.govnih.gov

This process of phosphorylation, catalyzed by enzymes such as ecdysteroid 22-kinase, effectively sequesters the hormonal activity of the ecdysteroid. nih.gov These phosphate conjugates are then actively transported into the developing oocytes and stored, often bound to yolk proteins like vitellin. nih.gov This ensures a high concentration of hormonal precursors is packed into the eggs, ready to be utilized by the embryo. The stability of the phosphate group at the C-22 position prevents the molecule from binding to ecdysteroid receptors, thus maintaining its inactive state until the appropriate developmental cue for its activation.

Table 1: Major Ecdysteroid 22-Phosphates Identified in Newly Laid Insect Eggs

| Compound | Species | Reference |

| This compound | Schistocerca gregaria, Locusta migratoria | nih.govnih.gov |

| Ecdysone (B1671078) 22-phosphate | Schistocerca gregaria, Bombyx mori | nih.gov |

| 20-Hydroxyecdysone (B1671079) 22-phosphate | Schistocerca gregaria, Locusta migratoria | nih.govnih.gov |

| 2-Deoxyecdysone (B1253580) 22-phosphate | Schistocerca gregaria | nih.gov |

Maternal Contribution to Embryonic Development

The accumulation of this compound and other ecdysteroid conjugates in the eggs represents a critical maternal contribution to the developing embryo. nih.gov This maternal provisioning ensures that the embryo has a ready supply of hormone precursors to orchestrate the complex processes of embryogenesis, such as cell differentiation and morphogenesis, long before its own endocrine glands, the prothoracic glands, are developed and functional. nih.gov

The release of active ecdysteroids from these maternally derived conjugates is a tightly regulated process, ensuring that hormonal peaks occur at specific and critical times during embryonic development. This maternal legacy is, therefore, indispensable for the successful completion of the embryonic program and the hatching of a viable larva.

Dynamic Conversion to Biologically Active Ecdysteroids

The stored this compound does not remain inert throughout embryogenesis. Its conversion into a biologically active form is a key event that drives developmental progression.

Dephosphorylation for Hormonal Activation

The activation of this compound is achieved through the enzymatic removal of the phosphate group, a process known as dephosphorylation. This reaction is catalyzed by a specific enzyme called ecdysteroid-phosphate phosphatase (EPPase). nih.gov The action of EPPase releases 2-deoxy-20-hydroxyecdysone, which can then be further hydroxylated to the highly active ecdysteroid, 20-hydroxyecdysone.

The activity of EPPase is spatially and temporally regulated during embryonic development. nih.gov For instance, in the silkworm, Bombyx mori, EPPase is present in the cytosol of the yolk cells, while the ecdysteroid phosphates are stored within the yolk granules. The release of the conjugates from the yolk granules is triggered by a change in pH, making them accessible to the phosphatase for activation. nih.gov This controlled dephosphorylation ensures that the surge of active hormone coincides precisely with the developmental stages that require it.

Influence on Ecdysteroid Titer Modulation during Development

The dynamic interplay between the stored phosphate conjugates and the activity of EPPase is a primary mechanism for modulating the titer of active ecdysteroids during embryogenesis. nih.gov Before the embryonic prothoracic glands become functional, the hydrolysis of maternal ecdysteroid phosphates is the sole source of active hormones.

The carefully timed expression and activity of EPPase lead to distinct peaks in the concentration of free ecdysteroids. These peaks, in turn, trigger specific gene expression cascades that are essential for the progression of development. Therefore, the stored this compound and its regulated conversion are fundamental to the precise hormonal control of embryonic life.

Involvement in Ecdysteroid Recycling Mechanisms

The story of this compound is not solely one of storage and one-way activation. Evidence suggests its involvement in a more complex system of ecdysteroid homeostasis through recycling mechanisms. The phosphoconjugation pathway is a reversible process, involving both ecdysteroid kinases and ecdysteroid-phosphate phosphatases. nih.gov

This reversibility implies that free ecdysteroids can be inactivated by phosphorylation and then reactivated by dephosphorylation, allowing for a dynamic regulation of hormone levels. nih.gov This recycling would provide a rapid and energy-efficient way to control the concentration of active hormones, not just during embryogenesis but potentially at other life stages as well. While the primary role of this compound appears to be as a maternal storage form for embryonic use, its participation in a broader ecdysteroid recycling system highlights the sophisticated biochemical strategies insects employ to manage their hormonal signaling.

Table 2: Enzymes in the Metabolism of this compound

| Enzyme | Function | Process | Reference |

| Ecdysteroid 22-kinase | Phosphorylation | Inactivation and Storage | nih.gov |

| Ecdysteroid-phosphate phosphatase (EPPase) | Dephosphorylation | Activation | nih.gov |

Ovary-Embryo Ecdysteroid Recycling Pathways

In many insect species, the mother provisions the eggs with a supply of steroid hormones, known as ecdysteroids, to direct embryonic development. These are typically transferred in an inactive, conjugated form. Research has identified that newly laid eggs of the desert locust, Schistocerca gregaria, contain four major ecdysteroid conjugates, which are 22-phosphate esters. nih.govnih.gov Among these is this compound.

These maternally derived conjugates are stable, inactive forms of the hormone that are systematically stored within the developing oocytes. They function as a reservoir of hormonal potential. During specific stages of embryogenesis, these phosphate esters are hydrolyzed by enzymes, releasing the active hormone. This controlled release of free ecdysteroids is essential for the precise timing of developmental events within the embryo, ensuring processes occur in the correct sequence. The presence of these phosphate conjugates in newly laid eggs highlights their significance as a source of active hormone for the developing embryo. nih.gov

Contribution to Developmental Transitions in Insects

The regulation of developmental transitions in insects, such as molting and metamorphosis, is critically dependent on precisely timed pulses of the active ecdysteroid, 20-hydroxyecdysone. nih.govfrontiersin.orgmdpi.com The formation of inactive conjugates, such as this compound, is a key mechanism for regulating the bioavailability of the active hormone.

By converting active ecdysteroids into phosphorylated forms, the insect can effectively inactivate and store them. When a developmental transition is required, these stored conjugates can be rapidly hydrolyzed, leading to a sharp increase in the concentration of active ecdysteroids. This rapid amplification is crucial for triggering the genetic and cellular cascades that drive major developmental changes, from larval molts to the larva-to-pupa transition. frontiersin.org This system of storage and rapid release allows for tight control over the hormonal signals that coordinate the complex processes of insect growth and maturation.

Potential Influence on Ecdysteroid Bioavailability and Receptor Interactions

Modulation of Biological Activity by Phosphorylation State

The biological activity of steroid hormones is fundamentally linked to their ability to bind to specific receptor proteins. nih.gov In the case of ecdysteroids, the addition of a phosphate group at the C-22 position, creating a compound like this compound, drastically modulates its biological activity. Phosphorylation renders the ecdysteroid molecule inactive, primarily by preventing it from effectively binding to its nuclear receptor complex, which consists of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). mdpi.comnih.gov

This inactivation is a crucial regulatory strategy. It ensures that the potent hormonal signal is sequestered and remains "off" until the precise developmental moment it is needed. The dephosphorylation of the conjugate by phosphatase enzymes is the critical "on" switch, releasing the active hormone to bind its receptor and initiate gene transcription. Therefore, the phosphorylation state is a direct modulator of the hormone's bioavailability and its ability to interact with its receptor. nih.govnih.gov

Comparative Analysis of Ecdysteroid Conjugate Activities

Insects utilize various types of conjugates to regulate ecdysteroid activity, including esters formed with fatty acids, benzoic acid, and glycosides. mdpi.com The nature of the conjugate has a significant impact on its biological activity.

Studies comparing different types of 20-hydroxyecdysone (20E) conjugates have shown that some, like certain acetyl and benzoate (B1203000) esters, may retain considerable biological activity. In contrast, more complex di- and tri-esters, as well as all glycosidic derivatives of 20E, exhibit significantly reduced or negligible activity. mdpi.com Phosphate esters, such as this compound, are categorized as highly stable, inactive storage forms. nih.gov Their high stability and water solubility make them particularly suitable for long-term storage within the aqueous environment of an egg.

| Conjugate Type | General Biological Activity | Primary Role |

| Phosphate Esters | Inactive | Long-term, stable storage (e.g., in eggs) nih.govnih.gov |

| Fatty Acid / Benzoic Acid Mono-esters | Can retain considerable activity | Modulation of activity mdpi.com |

| Di- and Tri-esters | Significantly reduced or negligible activity | Inactivation mdpi.com |

| Glycosidic Derivatives | Significantly reduced or negligible activity | Inactivation mdpi.com |

Biosynthesis and Metabolic Pathways of 2 Deoxy 20 Hydroxyecdysone 22 Phosphate

Precursors and Substrates for Phosphorylation

The biosynthesis of 2-Deoxy-20-hydroxyecdysone (B190948) 22-phosphate does not occur in isolation but is part of a conjugation pathway that acts on various ecdysteroid molecules. This phosphorylation serves as a key mechanism for regulating the concentration of active hormones.

Research has identified several ecdysteroid molecules that act as substrates, or phosphate (B84403) acceptors, for the formation of 22-phosphate conjugates. In the desert locust, Schistocerca gregaria, newly laid eggs contain a significant quantity of four major ecdysteroid 22-phosphates. Through purification and analysis using techniques like high-performance liquid chromatography, mass spectrometry, and NMR, the steroid components of these conjugates were identified. nih.gov The identified precursors that serve as phosphate acceptors are:

2-Deoxy-20-hydroxyecdysone

The presence of these four compounds in their phosphorylated state confirms that both ecdysone and its deoxy- and hydroxy- derivatives can be modified at the C-22 position. nih.gov This indicates a degree of flexibility in the phosphorylation machinery, allowing it to act on various key intermediates and products of the ecdysteroidogenic pathway.

| Precursor (Phosphate Acceptor) | Resulting Conjugate |

| 2-Deoxyecdysone | 2-Deoxyecdysone 22-phosphate |

| Ecdysone | Ecdysone 22-phosphate |

| 20-Hydroxyecdysone | 20-Hydroxyecdysone 22-phosphate |

| 2-Deoxy-20-hydroxyecdysone | 2-Deoxy-20-hydroxyecdysone 22-phosphate |

The ecdysteroid biosynthetic cascade begins with cholesterol and proceeds through a series of enzymatic steps, many of which are catalyzed by enzymes encoded by the "Halloween genes," to produce ecdysone. nih.gov Ecdysone can then be hydroxylated to form the more active hormone, 20-hydroxyecdysone (20E). oup.com

Phosphorylation at the C-22 position is a key metabolic step that converts these active or precursor hormones into physiologically inactive storage forms. nih.govembl.de This process is particularly crucial in the maternal-embryo context. In the silkworm Bombyx mori, free ecdysteroids are synthesized in the follicle cells of the maternal ovary and are then transported into the oocyte. nih.gov Inside the oocyte, the enzyme ecdysteroid 22-kinase catalyzes their phosphorylation, creating a reservoir of inactive ecdysteroid 22-phosphates. nih.govnih.gov These conjugates are stored in the eggs and can be hydrolyzed by phosphatases during embryonic development to release the free, active hormones required to orchestrate developmental processes. oup.com Therefore, phosphorylation is not a part of the primary synthesis of the steroid nucleus but rather a subsequent conjugation step for inactivation, storage, and regulation.

Enzymatic Phosphorylation of Ecdysteroids

The specific addition of a phosphate group to the C-22 hydroxyl group of ecdysteroids is carried out by a specialized family of enzymes known as kinases.

Ecdysteroid kinases belong to a large and diverse superfamily of proteins known as the Ecdysteroid Kinase-like (EcKL) family. nih.govnih.gov These genes are predicted to encode cytosolic kinases that act on small molecular substrates. nih.gov While the EcKL family is widespread, with most insects possessing between 12 and 105 EcKL genes, the majority of these genes remain functionally uncharacterized. embl.de

Phylogenomic analyses have revealed that the EcKL family is comprised of at least 13 distinct subfamilies. nih.govnih.gov The functions of these enzymes are not limited to hormone metabolism; evidence suggests that many members of the EcKL family are involved in the detoxification of xenobiotics (foreign chemical substances), representing a form of "detoxification-by-phosphorylation". embl.deebi.ac.ukbiorxiv.org This dual role in both endogenous hormone regulation and defense against external chemical threats highlights the adaptive importance of this gene family. nih.govnih.gov

Within the broader EcKL family, the specific enzyme responsible for adding a phosphate group to the C-22 position is Ecdysteroid 22-kinase (Ec22K), also referred to as EcKinase. nih.govebi.ac.uk The primary function of this enzyme is to catalyze the conversion of free ecdysteroids into their corresponding 22-phosphate esters, which are physiologically inactive. nih.govembl.de This reversible process is critical for creating hormone reservoirs that are essential for processes like embryogenesis and reproduction. oup.com By converting active hormones into stable, inactive conjugates, Ec22K allows for their accumulation in tissues like the ovaries, ensuring a ready supply of hormone precursors for the developing embryo. nih.govnih.gov

The characterized substrates for at least one form of this enzyme (Bombyx mori Ec22K) include 2-deoxyecdysone, ecdysone, and 20-hydroxyecdysone, demonstrating its ability to act on multiple key ecdysteroids. embl.de The reverse reaction, dephosphorylation, is carried out by a separate enzyme, ecdysteroid-phosphate phosphatase (EPPase), allowing for the controlled release of active hormone. biorxiv.org

To date, only two ecdysteroid kinases have been biochemically and genetically characterized in detail: BmEc22K from the silkworm Bombyx mori and AgEcK2 from the mosquito Anopheles gambiae. oup.com

BmEc22K (Bombyx mori) : This was the first ecdysteroid kinase to be isolated and characterized. nih.gov The enzyme was purified from the cytosol of silkworm ovaries. nih.gov Molecular cloning revealed that the full-length cDNA of BmEc22K is 1,850 base pairs (bp) long and contains an open reading frame that encodes a protein of 386 amino acid residues. nih.gov The amino acid sequence contains characteristic features of phosphotransferases, including Brenner's motif and putative ATP binding sites, confirming its function as a kinase. nih.gov The gene for BmEc22K is expressed in the ovary, where it phosphorylates free ecdysteroids that are synthesized in the follicle cells and transported into the oocyte. nih.gov

AgEcK2 (Anopheles gambiae) : This enzyme was identified more recently and also functions as an ecdysteroid 22-kinase. nih.gov Its role appears to be in regulating reproduction; it produces 20-hydroxyecdysone 22-phosphate in virgin females, which limits oviposition after a blood meal. oup.comnih.gov Interestingly, phylogenetic analysis shows that BmEc22K and AgEcK2 belong to different subfamilies of the EcKL gene family, suggesting that the function of ecdysteroid phosphorylation has evolved independently multiple times across different insect orders. nih.govoup.com

| Gene | Organism | Known Function | Molecular Details |

| BmEc22K | Bombyx mori (Silkworm) | Catalyzes phosphorylation of ecdysteroids in the ovary to create inactive maternal stores for the embryo. nih.govnih.gov | Encoded by a 1,850 bp cDNA; protein is 386 amino acids long. Contains Brenner's motif. nih.gov |

| AgEcK2 | Anopheles gambiae (Mosquito) | Produces 20E 22-phosphate in virgin females to limit oviposition. oup.comnih.gov | Belongs to a different EcKL subfamily than BmEc22K. oup.com |

Ecdysteroid 22-Kinase (Ec22K) Specificity and Function

Catalytic Mechanism and Substrate Recognition

The final step in the biosynthesis of this compound and other ecdysteroid 22-phosphates is phosphorylation, a reaction catalyzed by the enzyme ecdysteroid 22-kinase (EcKinase). smolecule.comnih.gov This enzyme facilitates the transfer of the gamma-phosphate group from an adenosine (B11128) triphosphate (ATP) molecule to the hydroxyl group located at the C-22 position of the ecdysteroid substrate. smolecule.com The catalytic activity of EcKinase is dependent on the presence of magnesium ions and ATP, which serve as essential cofactors. smolecule.com The reaction is understood to proceed through the formation of a phosphoryl-enzyme intermediate. smolecule.com

The precursors, such as 2-deoxy-20-hydroxyecdysone, are themselves products of a series of hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.netnih.gov These enzymes, including those encoded by the Halloween genes (phantom, disembodied, shadow, and shade), sequentially modify a cholesterol backbone to produce the ecdysteroid structure that EcKinase recognizes as a substrate. researchgate.netnih.govnih.govresearchgate.net The specificity of EcKinase for the C-22 hydroxyl group ensures the production of the correct phosphate ester, rendering the hormone temporarily inactive. smolecule.comnih.gov

Enzymatic Dephosphorylation and Hydrolysis

The conversion of inactive ecdysteroid phosphates back into their biologically active free forms is a critical step for initiating developmental processes, particularly during embryogenesis. nih.govnih.govebi.ac.uk This is accomplished through enzymatic dephosphorylation, primarily by Ecdysteroid-Phosphate Phosphatase (EPPase).

Ecdysteroid-Phosphate Phosphatase (EPPase) Activity

Ecdysteroid-Phosphate Phosphatase (EPPase) is the specific enzyme that catalyzes the hydrolysis of the phosphate group from ecdysteroid 22-phosphates, including this compound, to release the active hormone. nih.govebi.ac.ukresearchgate.netnih.gov This enzyme was first isolated from the eggs of the silkworm, Bombyx mori, and was found to be distinct from non-specific acid phosphatases. ebi.ac.uk

EPPase belongs to the two-histidine (2H)-phosphatase superfamily. wikipedia.orgnih.gov Its catalytic mechanism involves a conserved histidine residue (His80) that functions as a nucleophile during the hydrolysis reaction. smolecule.comwikipedia.org The active site contains a hydrophobic cavity where the steroid phosphate substrate binds near the phosphate-binding site, allowing for efficient catalysis. wikipedia.org Although it specifically acts on ecdysteroid phosphates in a physiological context, studies have shown it possesses a degree of substrate promiscuity, with an ability to hydrolyze other steroid phosphates and certain phospho-tyrosine substrates. wikipedia.org EPPase is located in the cytosol of yolk cells, where it acts on ecdysteroid phosphates released from storage. nih.gov

| Enzyme | Function | Location | Catalytic Details |

| Ecdysteroid 22-kinase (EcKinase) | Phosphorylates free ecdysteroids at the C-22 position. smolecule.comnih.gov | Oocyte. nih.gov | ATP and Mg2+ dependent; involves a phosphoryl-enzyme intermediate. smolecule.com |

| Ecdysteroid-Phosphate Phosphatase (EPPase) | Dephosphorylates ecdysteroid 22-phosphates to release free ecdysteroids. nih.govebi.ac.uk | Cytosol of yolk cells. nih.gov | Member of the 2H-phosphatase superfamily; uses a conserved histidine (His80) as a nucleophile. smolecule.comwikipedia.org |

Regulation of EPPase Expression and Activity during Development

The expression and activity of EPPase are tightly regulated during development to ensure the timely release of active ecdysteroids. nih.gov In non-diapause eggs of Bombyx mori, the transcription of EPPase mRNA is predominantly observed during the gastrulation and organogenesis stages. ebi.ac.uk This pattern of gene expression directly corresponds to increases in both EPPase enzyme activity and the measured titers of free ecdysteroids in the eggs. ebi.ac.uk Conversely, in diapause eggs, where development is arrested, EPPase mRNA is not detected. ebi.ac.uk

Research in B. mori indicates a temporal separation in the mechanisms of 20-hydroxyecdysone (20E) production during embryogenesis. nih.gov The initial rise in active hormone levels is attributed to the dephosphorylation of maternally supplied 20E-phosphate by EPPase, which is crucial for early embryonic development. nih.gov This is followed by a later phase where de novo synthesis from cholesterol becomes the primary source. nih.gov Knockdown experiments have confirmed this, showing that reducing EPPase levels delays development in early embryogenesis. nih.gov Similarly, in the water flea Daphnia magna, EPPase expression is highest during the early stages of embryonic development, suggesting a conserved role in rapidly converting stored ecdysteroid phosphates to their active forms to initiate organogenesis. nih.gov

Sites of Biosynthesis and Conjugation

The production and storage of this compound involve distinct cellular compartments within the maternal reproductive system, highlighting a spatial separation of synthesis and conjugation.

Ovarian Follicle Cells as Primary Sites of Conjugate Synthesis

While the final conjugation step (phosphorylation) occurs within the oocyte, the synthesis of the ecdysteroid precursors, such as ecdysone and 20-hydroxyecdysone, primarily takes place in the ovarian follicle cells that surround the developing oocyte. nih.govconfex.com In the mosquito Aedes aegypti, the follicle cells contain both the cholesterol substrate and the "Halloween gene" proteins, which are the enzymes necessary for the initial steps of ecdysone biosynthesis. confex.com Likewise, studies in the silkworm Bombyx mori show that the mRNAs for key P450 enzymes in the ecdysteroidogenic pathway, such as those for 25-hydroxylase and 20-hydroxylase, are expressed mainly in the follicle cells. nih.gov These cells are also a site of ecdysteroid biosynthesis in adult mosquitoes of the species Anopheles gambiae. nih.gov Therefore, the follicle cells are the primary site of synthesis for the free ecdysteroid, which is then prepared for conjugation.

Transport and Accumulation in Oocytes and Eggs

Following their synthesis in the follicle cells, free ecdysteroids are transported into the oocyte. nih.gov Research suggests this uptake may not be a simple diffusion process but rather a transporter-mediated, facilitated diffusion. nih.gov Once inside the oocyte, the enzyme EcKinase phosphorylates the free ecdysteroids to form inactive phosphate conjugates like this compound. smolecule.comnih.gov

These newly synthesized ecdysteroid phosphates are then stored for later use during embryonic development. nih.govnih.gov They are localized within yolk granules, where they are bound to the major yolk protein, vitellin (Vn). researchgate.netnih.gov This binding to vitellin effectively sequesters the conjugates, preventing their premature hydrolysis by EPPase, which resides in the cytosol. nih.gov The release of the ecdysteroid phosphates from vitellin is triggered by the acidification of the yolk granules, a process mediated by a vacuolar-type proton-translocating ATPase. smolecule.comnih.gov This acidification causes the conjugates to dissociate from vitellin and be released into the cytosol, where they become accessible to EPPase for conversion into active hormones as embryogenesis proceeds. smolecule.comnih.gov

| Process | Location | Key Molecules/Organelles | Regulatory Step |

| Ecdysteroid Precursor Synthesis | Ovarian Follicle Cells. nih.govconfex.com | Cholesterol, Halloween gene enzymes (P450s). confex.com | Transcriptional regulation of biosynthetic enzymes. nih.gov |

| Phosphorylation (Conjugation) | Oocyte. nih.gov | Ecdysteroid 22-kinase (EcKinase). nih.gov | Transport of free ecdysteroids from follicle cells into the oocyte. nih.gov |

| Accumulation and Storage | Oocyte Yolk Granules. nih.gov | Vitellin (Vn). nih.gov | Binding of ecdysteroid-phosphates to vitellin. nih.gov |

| Release from Storage | Yolk Granule to Cytosol. nih.gov | V-type ATPase. nih.gov | Acidification of yolk granules causes dissociation from vitellin. smolecule.comnih.gov |

| Dephosphorylation (Activation) | Oocyte/Embryo Cytosol. nih.gov | Ecdysteroid-Phosphate Phosphatase (EPPase). nih.gov | Developmental expression of EPPase mRNA. ebi.ac.uk |

Comparative Metabolic Fates Across Insect Species

The metabolism of ecdysteroids, including the formation and breakdown of conjugates like this compound, is a critical process that governs insect development, reproduction, and survival strategies such as diapause. The fate of these hormonal compounds is not uniform across the insect class; rather, it exhibits significant variation depending on the species and the insect's developmental state. These differences are primarily rooted in the specific enzymatic machinery each species has evolved for hormone inactivation, storage, and reactivation.

Species-Specific Variations in Conjugation Patterns

Inactivation of active ecdysteroids through conjugation is a widespread mechanism in insects, but the nature of the conjugate formed varies significantly between species. These conjugation patterns reflect the presence of species-specific enzymes, such as kinases and transferases.

One of the most prominent forms of conjugation is phosphorylation. In the desert locust, Schistocerca gregaria, newly laid eggs contain a high concentration of ecdysteroid 22-phosphates. nih.govnih.gov Four major conjugates have been identified: ecdysone 22-phosphate, 2-deoxyecdysone 22-phosphate, 20-hydroxyecdysone 22-phosphate, and this compound. nih.govnih.govportlandpress.com These phosphate esters are maternally derived and serve as a storage pool of inactive hormone that can be hydrolyzed by phosphatases to release active ecdysteroids during embryogenesis. nih.govnih.gov The formation of these phosphate conjugates is mediated by ecdysteroid kinases (EcKs). nih.gov Specific kinases have been identified in other species, such as BmEc22K in the silkworm, Bombyx mori, which is responsible for producing ecdysteroid 22-phosphates, and AgEcK2 in the mosquito Anopheles gambiae, which synthesizes 20-hydroxyecdysone 22-phosphate. nih.gov

In contrast to the phosphorylation seen in locusts and silkworms, other insects utilize different conjugation pathways. For example, in the tobacco hornworm, Manduca sexta, a primary metabolic route involves the formation of glucosides. A notable conjugate in this species is 26-hydroxyecdysone (B1262232) 22-glucoside. nih.gov Other inactivation pathways include the formation of 26-ecdysonoic acids, a process that is considered irreversible and is widespread across various insect taxa. nih.gov

The diversity in conjugation strategies highlights the evolutionary adaptation of metabolic pathways. The Ecdysteroid Kinase-like (EcKL) gene family, to which ecdysteroid kinases belong, shows significant size variation across insect orders, which has been linked to the chemical complexity of their diets, suggesting a role in both hormone metabolism and detoxification. nih.gov

Metabolic Differences in Diapause versus Non-Diapause Developmental States

Diapause, a state of developmental arrest, is a crucial survival strategy for many insects, allowing them to endure unfavorable environmental conditions. This state is characterized by profound metabolic suppression, which directly impacts the biosynthesis and metabolism of ecdysteroids.

During non-diapause development, ecdysteroid titers fluctuate, with peaks signaling molting or metamorphosis. frontiersin.org In contrast, entry into diapause is typically associated with a sharp decline in the level of active ecdysteroids, particularly 20-hydroxyecdysone (20E). nih.gov This reduction is achieved by downregulating the expression of genes encoding ecdysteroid biosynthetic enzymes, collectively known as the Halloween genes. frontiersin.org For instance, pupae of the cabbage armyworm, Mamestra brassicae, that are destined for diapause exhibit a significant decrease in the expression of these enzymes. frontiersin.org Similarly, in the locust Locusta migratoria, diapausing females show markedly lower ecdysteroid titers compared to their non-diapausing counterparts. nih.gov

The metabolism of stored ecdysteroid conjugates is also fundamentally different between these two states. In non-diapausing eggs of Bombyx mori, active 20E is derived from both de novo biosynthesis and the hydrolysis of maternally supplied conjugates. frontiersin.org However, these metabolic processes are arrested in diapausing eggs. frontiersin.org A key enzyme in this regulation is Ecdysteroid-Phosphate Phosphatase (EPPase), which dephosphorylates inactive conjugates like ecdysone 22-phosphate to release free, active hormones. ebi.ac.uk In B. mori, EPPase mRNA is actively expressed during the development of non-diapause eggs but is not detected in diapause-arrested eggs. ebi.ac.uk This lack of EPPase expression ensures that the stored hormonal precursors remain inactive, thus helping to maintain the state of developmental arrest. The resumption of development upon diapause termination is accompanied by the reversal of this suppression, allowing ecdysteroid synthesis and metabolism to proceed. frontiersin.org

Advanced Analytical Methodologies for 2 Deoxy 20 Hydroxyecdysone 22 Phosphate Research

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental to isolating 2-Deoxy-20-hydroxyecdysone (B190948) 22-phosphate from complex biological matrices, such as insect eggs. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an essential tool for the purification of ecdysteroid phosphates. The high polarity of the phosphate (B84403) group necessitates specific chromatographic conditions. Both reversed-phase and anion-exchange HPLC have been successfully employed to purify 2-Deoxy-20-hydroxyecdysone 22-phosphate from the eggs of the desert locust, Schistocerca gregaria nih.gov.

Reversed-phase HPLC, typically utilizing a C18 stationary phase, separates molecules based on their hydrophobicity. While the addition of a phosphate group increases polarity, the underlying steroid structure allows for effective separation with aqueous-organic mobile phases. Anion-exchange HPLC is particularly effective for phosphorylated compounds, as it separates molecules based on the net negative charge of the phosphate moiety. The combination of these HPLC modes provides a powerful strategy for obtaining the pure compound for subsequent structural analysis nih.gov.

| Parameter | Reversed-Phase HPLC | Anion-Exchange HPLC |

| Stationary Phase | Octadecylsilane (C18) | Quaternary ammonium or similar functional groups |

| Separation Principle | Hydrophobicity | Ionic charge |

| Typical Application | Initial purification from crude extracts | Fine purification of phosphorylated compounds |

| Reference | nih.gov | nih.gov |

Thin-Layer Chromatography (TLC) in Initial Separations

Thin-Layer Chromatography (TLC) serves as a valuable preliminary technique for the separation and qualitative analysis of ecdysteroids. It is often used to monitor the progress of extraction and purification steps due to its simplicity and speed researchgate.net. For compounds like ecdysteroid phosphates, normal-phase TLC on silica gel plates is common. A solvent system of chloroform-ethanol is frequently used to separate various ecdysterone metabolites researchgate.net. The high polarity of this compound means it would exhibit low mobility (a low Retention factor, R_f) in moderately polar solvent systems, allowing for its separation from less polar, non-phosphorylated ecdysteroids researchgate.net.

Spectrometric Characterization Methods

Following purification, spectrometric methods are employed to determine the precise molecular structure and confirm the identity of the compound.

Mass Spectrometry (MS) for Molecular Weight and Structural Elucidation

Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information about ecdysteroid phosphates. Fast Atom Bombardment Mass Spectrometry (FAB-MS) was the specific method used in the original identification of this compound nih.govnih.gov. This soft ionization technique is well-suited for polar and thermally labile molecules like phosphate esters, allowing for the determination of the molecular ion and providing evidence of the phosphate group's presence.

In FAB-MS analysis, the compound is bombarded with a high-energy beam of neutral atoms, causing the desorption and ionization of the molecule with minimal fragmentation. This allows for the clear identification of the molecular weight. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to reveal details about the steroid core and the position of the phosphate group nih.gov. The fragmentation pattern would be expected to show the loss of the phosphate group (as H₃PO₄ or HPO₃) and characteristic cleavages of the steroid side chain nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of a molecule in solution. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. The identification of this compound isolated from locust eggs was confirmed using ¹H, ¹³C, and ³¹P NMR nih.gov.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of each hydrogen atom in the molecule. The chemical shift of a proton is highly dependent on its neighboring functional groups. In the case of this compound, the presence of the phosphate group at the C-22 position induces a significant downfield shift (to a higher ppm value) for the proton at C-22 compared to its non-phosphorylated counterpart, 2-Deoxy-20-hydroxyecdysone nih.govnih.govnih.gov. This is due to the deshielding effect of the electronegative oxygen atoms of the phosphate ester.

13C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for the structural elucidation of complex organic molecules like this compound. This technique provides detailed information about the carbon framework of the molecule. In the 13C NMR spectrum of an ecdysteroid, each unique carbon atom appears as a distinct signal, and its chemical shift (δ) is indicative of its local electronic environment.

The presence of the phosphate group at the C-22 position significantly influences the chemical shifts of nearby carbon atoms, namely C-20, C-21, C-22, C-23, and C-24, compared to the non-phosphorylated analogue, 20-hydroxyecdysone (B1671079). This downfield shift is a key diagnostic feature for identifying the site of phosphorylation. The absence of a hydroxyl group at the C-2 position, a defining characteristic of this molecule, is also confirmed by the upfield shift of the C-2 signal compared to ecdysone (B1671078).

Table 1: Representative 13C NMR Chemical Shift Ranges for Key Carbons in Ecdysteroid Phosphates.

| Carbon Atom | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| C-2 | 30-40 | Upfield shift compared to hydroxylated C-2. |

| C-6 (C=O) | 200-210 | Ketone carbonyl group. |

| C-14 (C-OH) | 80-90 | Carbon bearing a hydroxyl group. |

| C-20 | 70-80 | Influenced by the nearby phosphate group. |

31P NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is an indispensable technique for the direct detection and characterization of the phosphate moiety in this compound. With a natural abundance of 100% and a high gyromagnetic ratio, the 31P nucleus provides strong, sharp signals, making it a sensitive method for analyzing phosphorylated compounds.

The chemical shift of the phosphorus atom in the 31P NMR spectrum provides information about the nature of the phosphate ester. For a phosphate monoester, such as in the title compound, the signal typically appears in a characteristic region of the spectrum. Furthermore, coupling between the phosphorus nucleus and adjacent protons (on C-22) can be observed, providing further structural confirmation. Proton-decoupled 31P NMR spectra are often acquired to simplify the spectrum to a single peak, which facilitates quantification. The integration of this peak can be used to determine the relative concentration of the phosphorylated ecdysteroid in a sample.

Immunological Assays for Quantification

Radioimmunoassay (RIA) for Ecdysteroid Titers

Radioimmunoassay (RIA) is a highly sensitive and specific immunological technique used for the quantification of ecdysteroids, including their phosphorylated metabolites, in biological samples. nih.govresearchgate.net The principle of RIA is based on the competitive binding of a radiolabeled ecdysteroid (tracer) and the unlabeled ecdysteroid in the sample to a limited number of specific antibody binding sites. antibodybeyond.comrevvity.com

The concentration of the target ecdysteroid is determined by measuring the amount of radioactivity in the antibody-bound fraction. A standard curve is generated using known concentrations of the unlabeled ecdysteroid, and the concentration in the unknown sample is interpolated from this curve. The high sensitivity of RIA allows for the detection of ecdysteroids at picogram levels, which is crucial for studies where sample volume is limited. revvity.com

While RIA is a powerful tool, the specificity of the antibody is a critical factor. Cross-reactivity with other structurally similar ecdysteroids can be a limitation. Therefore, antibodies with high specificity for the target ecdysteroid are essential for accurate quantification.

Table 2: General Characteristics of a Radioimmunoassay for Ecdysteroids.

| Parameter | Description |

|---|---|

| Principle | Competitive binding between radiolabeled and unlabeled antigen for a specific antibody. |

| Tracer | Typically a tritiated ([³H]) or iodinated ([¹²⁵I]) ecdysteroid. |

| Antibody | Polyclonal or monoclonal antibodies raised against an ecdysteroid-protein conjugate. |

| Sensitivity | Picogram (10⁻¹² g) to femtogram (10⁻¹⁵ g) range. |

| Advantages | High sensitivity, suitable for small sample volumes. |

| Limitations | Potential for cross-reactivity with other ecdysteroids, use of radioactive materials. |

Radiotracer Studies in Metabolic Pathway Elucidation

Use of Radiolabeled Precursors for Biosynthetic Tracing

Radiotracer studies are fundamental to elucidating the biosynthetic pathways of ecdysteroids. By administering a radiolabeled precursor to a biological system, such as an insect or a plant tissue culture, researchers can trace the metabolic fate of the precursor and identify the downstream products.

For investigating the biosynthesis of this compound, precursors such as [³H]-2-deoxyecdysone or [³H]-2,22,25-trideoxyecdysone can be utilized. Following incubation, the biological material is extracted, and the metabolites are separated using techniques like High-Performance Liquid Chromatography (HPLC). The radioactivity of the collected fractions is then measured to identify the radiolabeled products. The identification of a radioactive peak corresponding to this compound would provide direct evidence of its biosynthesis from the administered precursor.

These studies have been instrumental in establishing the sequence of hydroxylation and phosphorylation steps in the ecdysteroid biosynthetic pathway in various organisms.

Table 3: Examples of Radiolabeled Precursors and Their Potential Metabolic Products in Ecdysteroid Biosynthesis.

| Radiolabeled Precursor | Potential Radiolabeled Metabolic Products |

|---|---|

| [³H]-Cholesterol | 7-dehydrocholesterol, 2,22,25-trideoxyecdysone, 2-deoxyecdysone (B1253580), ecdysone, 20-hydroxyecdysone |

| [³H]-2,22,25-trideoxyecdysone | 2,22-dideoxyecdysone, 2-deoxyecdysone, ecdysone, 20-hydroxyecdysone |

Quantitative Analysis of Metabolite Conversion Rates

Beyond qualitative identification of metabolites, radiotracer studies allow for the quantitative analysis of metabolite conversion rates. By measuring the amount of radioactivity incorporated into each metabolite over time, researchers can determine the efficiency and kinetics of the enzymatic reactions involved in the biosynthetic pathway.

This quantitative data is crucial for understanding the regulation of ecdysteroid biosynthesis. For instance, by comparing the conversion rates of a radiolabeled precursor to this compound under different physiological conditions, one can infer the activity of the responsible kinases and hydroxylases.

The conversion rate is typically expressed as a percentage of the total radioactivity recovered or as a specific rate (e.g., pmol of product formed per mg of protein per hour). This information provides valuable insights into the flux through different branches of the metabolic pathway and helps to identify rate-limiting steps.

Table 4: Illustrative Example of Metabolite Conversion Rates from a Hypothetical Radiotracer Experiment.

| Time (hours) | [³H]-2-deoxyecdysone (% of Total Radioactivity) | [³H]-Ecdysone (% of Total Radioactivity) | [³H]-20-hydroxyecdysone (% of Total Radioactivity) | [³H]-2-Deoxy-20-hydroxyecdysone 22-phosphate (% of Total Radioactivity) |

|---|---|---|---|---|

| 1 | 85 | 10 | 3 | 2 |

| 4 | 50 | 25 | 15 | 10 |

| 12 | 15 | 30 | 35 | 20 |

Regulatory Mechanisms and Factors Influencing 2 Deoxy 20 Hydroxyecdysone 22 Phosphate Dynamics

Hormonal Regulation of Conjugation and Deconjugation Enzymes

The enzymatic activities responsible for the conjugation (phosphorylation) and deconjugation (dephosphorylation) of ecdysteroids are under strict hormonal control, forming a key component of ecdysteroid metabolism. This regulation ensures that active hormones are available at specific developmental stages when required.

Ecdysteroid homeostasis is maintained, in part, through feedback mechanisms where ecdysteroids themselves regulate their synthesis and inactivation pathways. In insects, the primary active ecdysteroid, 20-hydroxyecdysone (B1671079) (20E), can influence the production of prothoracicotropic hormone (PTTH), which in turn stimulates the prothoracic glands to produce ecdysone (B1671078). plos.orgncsu.edu Lower concentrations of ecdysteroids can stimulate ecdysteroidogenesis, while higher levels can be inhibitory, creating a feedback loop that fine-tunes hormone titers. plos.org This feedback extends to the enzymes involved in ecdysteroid modification. For instance, dynamic feedback regulation of 20E-Ecdysone receptor (EcR) signaling in the prothoracic gland is important for ecdysteroid biosynthesis. nih.gov Reduced signaling can decrease the expression of genes involved in ecdysteroid synthesis, while a surge in 20E can amplify its own production to trigger developmental events like pupariation. nih.gov

Furthermore, the interplay between ecdysone and juvenile hormone (JH) also plays a significant role. nih.gov For example, 20E has been shown to regulate the transcription of JH biosynthetic genes. nih.gov This crosstalk between hormonal pathways adds another layer of complexity to the regulation of ecdysteroid conjugation and deconjugation, ensuring a coordinated developmental progression. nih.gov

Genetic Control of Ecdysteroid Kinase and Phosphatase Expression

The expression of the enzymes responsible for the phosphorylation and dephosphorylation of ecdysteroids, namely Ecdysteroid Kinase (EcK) and Ecdysteroid-phosphate Phosphatase (EPPase), is under precise genetic control. The transcriptional regulation of the genes encoding these enzymes is fundamental to controlling the levels of active ecdysteroids.

The genes encoding EcK and EPPase are subject to spatiotemporal expression patterns that are tightly linked to developmental events. nih.govnih.gov For instance, the expression of EPPase mRNA in the silkworm, Bombyx mori, corresponds closely with the changes in enzyme activity and the levels of free ecdysteroids in eggs. bioone.orgresearchgate.net The transcriptional control of these genes is influenced by a network of transcription factors that respond to hormonal and developmental signals. nih.govnih.gov While the specific transcriptional regulators of EcK and EPPase genes are still being fully elucidated, the broader understanding of ecdysteroidogenic gene regulation points towards a complex network of nuclear receptors and other transcription factors. nih.govfrontiersin.orgfrontiersin.org In Drosophila melanogaster, the expression of genes involved in ecdysteroid synthesis, collectively known as the Halloween genes, is controlled by a variety of transcription factors, suggesting a similar intricate regulation for the genes involved in ecdysteroid conjugation and deconjugation. nih.govnih.govfrontiersin.org

Reverse genetic techniques, such as RNA interference (RNAi) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR), have become invaluable tools for investigating the in vivo functions of EcK and EPPase. nih.govbiorxiv.orgmdpi.comhorizondiscovery.comnih.govnih.gov By knocking down or knocking out the expression of the genes encoding these enzymes, researchers can observe the resulting phenotypes and infer the roles of ecdysteroid phosphates in development. nih.govbiorxiv.org

Developmental and Environmental Modulators

The dynamics of 2-Deoxy-20-hydroxyecdysone (B190948) 22-phosphate are significantly influenced by developmental stage and environmental factors. The accumulation and subsequent hydrolysis of this and other ecdysteroid phosphates are precisely timed to coincide with specific developmental events, particularly during embryogenesis.

Maternally-derived ecdysteroids are often stored in eggs as inactive phosphate (B84403) conjugates, including 2-Deoxy-20-hydroxyecdysone 22-phosphate. bioone.orgnih.gov These conjugates serve as a reservoir of hormones that can be activated at specific times during embryonic development. bioone.org In many insect species, these phosphorylated ecdysteroids are bound to the yolk protein vitellin and stored within yolk granules. bioone.orgresearchgate.netnih.gov

The release and activation of these stored hormones are tightly regulated. The expression of EPPase, the enzyme responsible for dephosphorylating the ecdysteroid phosphates, shows a distinct developmental profile. bioone.orgresearchgate.net For instance, in Bombyx mori, EPPase mRNA and enzyme activity increase at specific times during embryogenesis, leading to a rise in free, active ecdysteroids. bioone.orgresearchgate.net EPPase is a cytosolic enzyme, and the vitellin-bound ecdysteroid-phosphates within the yolk granules are initially inaccessible to it. bioone.orgresearchgate.net The degradation of vitellin is thought to be a key step in releasing the ecdysteroid-phosphates into the cytosol, where they can then be hydrolyzed by EPPase. bioone.org This stage-specific hydrolysis ensures that active ecdysteroids are available to orchestrate crucial embryonic processes, such as cuticle deposition. nih.gov

| Developmental Stage | Key Event | Enzyme Activity | Resulting Ecdysteroid Form | Reference |

| Oogenesis | Maternal loading of ecdysteroids | High Ecdysteroid Kinase (EcK) activity | Accumulation of ecdysteroid-phosphates (e.g., this compound) | nih.govnih.gov |

| Early Embryogenesis | Storage of inactive hormone conjugates | Low Ecdysteroid-phosphate Phosphatase (EPPase) activity | Ecdysteroid-phosphates bound to vitellin in yolk granules | bioone.orgresearchgate.net |

| Mid-Embryogenesis | Requirement for active hormone for morphogenesis | Increased EPPase expression and activity | Hydrolysis of ecdysteroid-phosphates to free, active ecdysteroids | bioone.orgresearchgate.net |

Environmental Cues Affecting Ecdysteroid Phosphate Levels

A primary environmental factor influencing ecdysteroid levels is diet . The availability and quality of nutritional resources, particularly sterols which are the precursors for ecdysteroid synthesis, can dramatically affect the amount and type of ecdysteroids produced. Insects cannot synthesize cholesterol de novo and must obtain it from their diet. Therefore, variations in dietary sterol composition can lead to different ecdysteroid profiles. For instance, studies in Drosophila melanogaster have shown that both the type and quantity of dietary lipids can alter the levels of 20-hydroxyecdysone. This suggests that the nutritional status of a female insect could directly impact the amount of ecdysteroids, including 2-Deoxy-20-hydroxyecdysone, that are conjugated into phosphates and provisioned to her eggs.

Photoperiod , the relative length of day and night, is a critical environmental cue that governs seasonal responses such as diapause (a state of arrested development). In many insect species, short-day photoperiods signal the onset of unfavorable conditions, leading to entry into diapause. This physiological state is often characterized by a significant reduction in the circulating titers of active ecdysteroids like 20-hydroxyecdysone. For example, in the cabbage beetle Colaphellus bowringi, long-day conditions, which induce diapause, lead to a decrease in the expression of ecdysone biosynthetic genes and a subsequent drop in 20-hydroxyecdysone levels nih.gov. This hormonal shift is crucial for the suspension of reproductive development. It is plausible that such photoperiodic cues also influence the dynamics of ecdysteroid phosphates. A decrease in the production of active ecdysteroids would likely lead to a corresponding change in the pool of their phosphorylated precursors and storage forms, including this compound, particularly in the context of maternal provisioning for the next generation.

Temperature is another pervasive environmental factor that profoundly affects insect physiology and development. As poikilotherms, insects' metabolic rates are largely dependent on ambient temperature. Temperature fluctuations can alter the timing and magnitude of ecdysteroid pulses that control molting and metamorphosis. While specific data on the effect of temperature on this compound levels are not available, research on other ecdysteroids demonstrates a clear link. For instance, temperature can influence the expression of genes involved in the ecdysone signaling pathway. It stands to reason that temperature stress could alter the activity of enzymes responsible for both the synthesis of ecdysteroids and their conjugation into phosphates, thereby affecting the levels of stored hormonal precursors in eggs.

Furthermore, exposure to environmental stressors , including chemical pollutants, can disrupt the endocrine systems of insects. Certain chemicals can mimic or antagonize the action of ecdysteroids, leading to developmental abnormalities. This disruption of the ecdysone cascade could also interfere with the normal processes of ecdysteroid metabolism, including phosphorylation. While direct evidence is lacking for this compound, the sensitivity of the ecdysteroid signaling pathway to environmental contaminants suggests that the dynamics of its phosphorylated conjugates could also be affected.

| Environmental Contaminants | May disrupt the normal functioning of the ecdysone signaling and metabolic pathways. | Potential for altered conjugation and storage of ecdysteroids, including this compound. |

Future Directions and Emerging Research Avenues

Elucidation of Uncharacterized Enzymes and Pathways

A significant portion of the ecdysteroid biosynthetic pathway remains enigmatic, often referred to as the "Black Box". This encompasses the conversion steps of early sterol precursors to the well-characterized intermediates acted upon by the "Halloween" family of cytochrome P450 enzymes. The existence of 2-Deoxy-20-hydroxyecdysone (B190948) 22-phosphate necessitates the presence of specific kinases and phosphatases that regulate its formation and hydrolysis.

Future research must focus on the identification and characterization of these uncharacterized enzymes. The formation of the 22-phosphate ester bond on 2-Deoxy-20-hydroxyecdysone is catalyzed by an ecdysteroid kinase (EcK). While some ecdysteroid 22-kinases have been identified in species like the silkworm, Bombyx mori (BmEc22K), and the mosquito, Anopheles gambiae (AgEcK2), the specific enzyme responsible for phosphorylating 2-Deoxy-20-hydroxyecdysone has not been definitively characterized. nih.govnih.gov Identifying this kinase is a critical step. Similarly, the reactivation of this stored hormone requires the action of an ecdysteroid-phosphate phosphatase (EPPase) that cleaves the phosphate (B84403) group. The characterization of these phosphatases will be essential to understanding the lifecycle of this phosphorylated conjugate.

Key research objectives in this area include:

Functional screening of candidate genes: Utilizing genetic techniques like RNA interference (RNAi) and CRISPR-Cas9 in insect models such as Drosophila melanogaster to screen for genes whose disruption alters the levels of 2-Deoxy-20-hydroxyecdysone 22-phosphate. nih.gov

Biochemical characterization: Expressing candidate enzymes in vitro to confirm their substrate specificity for 2-Deoxy-20-hydroxyecdysone and related precursors.

Pathway reconstruction: Integrating the newly identified enzymes into the broader ecdysteroid metabolic grid to create a complete picture of steroid hormone synthesis, conjugation, and inactivation.

High-Resolution Structural Studies of Ecdysteroid-Modifying Enzymes

Understanding the precise mechanisms of enzyme action requires detailed knowledge of their three-dimensional structures. High-resolution structural studies, primarily using X-ray crystallography and cryo-electron microscopy, are crucial for elucidating the catalytic mechanisms of the enzymes that produce and modify this compound.

While crystal structures for some related enzymes, such as cytochrome P450s involved in steroid hydroxylation and an ecdysteroid-phosphate phosphatase from Bombyx mori, have been determined, there is a significant gap in our knowledge regarding the specific kinases that act on 2-deoxy-20-hydroxyecdysone. nih.govmdpi.comnih.gov

Future structural biology efforts should target:

Ecdysteroid 22-kinases: Obtaining the crystal structure of the kinase responsible for phosphorylating 2-Deoxy-20-hydroxyecdysone, both in its apo form and in complex with its substrate and ATP. This will reveal the architecture of the active site and the molecular basis for substrate recognition.

Ecdysteroid-phosphate phosphatases: Determining the structures of various EPPases will provide insights into how they recognize and hydrolyze the phosphate ester bond from different ecdysteroid conjugates. nih.govwikipedia.org

Other modifying enzymes: Structural characterization of the cytochrome P450 enzymes and other enzymes from the "Black Box" will be instrumental in understanding the complete biosynthetic pathway leading to the 2-Deoxy-20-hydroxyecdysone precursor. nih.gov

These structural insights will be invaluable for understanding enzyme-substrate interactions, reaction mechanisms, and for the rational design of specific inhibitors or probes to study their function. mdpi.com

Advanced Omics Approaches for Comprehensive Pathway Mapping

The advent of high-throughput "omics" technologies provides powerful, unbiased approaches to map complex metabolic networks. Integrating data from genomics, transcriptomics, proteomics, and metabolomics will be essential for a holistic understanding of the pathways involving this compound. fems-microbiology.orgfrontiersin.org

Transcriptomics: RNA sequencing (RNA-seq) of the prothoracic gland, the primary site of ecdysteroid synthesis, at different developmental stages can identify genes whose expression profiles correlate with the production of ecdysteroids. nih.govnih.govresearchgate.net This can reveal novel candidate enzymes, transporters, and regulatory factors.

Proteomics: Quantitative proteomic analysis of steroidogenic tissues can identify the actual proteins present and their post-translational modifications, providing a direct link between gene expression and functional enzyme levels.

Metabolomics: Advanced mass spectrometry-based metabolomics can profile the full spectrum of ecdysteroids and their conjugates, including phosphorylated forms, in various tissues and at different life stages. nih.gov This can lead to the discovery of new, previously uncharacterized intermediates and end-products, providing a more complete map of the metabolic network. researchgate.net

Multi-omics integration, where data from these different levels are combined and analyzed, will be particularly powerful. plos.orghaplox.com For instance, correlating transcript levels of a candidate kinase with the abundance of this compound across developmental time points can provide strong evidence for its functional role.

Development of Novel Research Tools and Chemical Probes

Progress in understanding the physiological role of this compound is currently hampered by a lack of specific tools for its detection and functional manipulation. The development of novel chemical and biological probes is a critical future direction.

Key areas for tool development include:

Specific Antibodies: Generating high-affinity monoclonal or polyclonal antibodies that specifically recognize this compound will enable its quantification in biological samples using techniques like ELISA and allow for its visualization in tissues through immunohistochemistry.

Fluorescent Analogs: Synthesizing fluorescently tagged analogs of 2-Deoxy-20-hydroxyecdysone or its precursors could allow for real-time imaging of their transport, cellular uptake, and subcellular localization. mdpi.com

Selective Enzyme Inhibitors: Based on the high-resolution structures of the relevant kinases and phosphatases, it will be possible to design and synthesize potent and selective small-molecule inhibitors. These chemical probes would be invaluable for dissecting the specific roles of these enzymes in vivo and in vitro, helping to clarify the physiological consequences of altering the levels of this compound.

Advanced Spectroscopic Techniques: The application of techniques like 31P Nuclear Magnetic Resonance (NMR) spectroscopy can be further utilized to monitor kinase and phosphatase activity in real-time without the need for labels, providing a powerful tool for enzymatic assays and inhibitor screening. researchgate.netrsc.org

By developing these sophisticated research tools, scientists will be better equipped to probe the dynamics of ecdysteroid phosphorylation and dephosphorylation and to finally elucidate the precise biological function of this compound in insect physiology.

Q & A

How is 2-Deoxy-20-hydroxyecdysone 22-phosphate structurally identified and quantified in insect egg extracts?

Basic Research Question

Methodological Answer:

Identification relies on high-performance liquid chromatography (HPLC) with retention time matching (12.3–14.8 minutes using C18 columns and methanol/water gradients) against authenticated standards . Structural confirmation employs fast atom bombardment mass spectrometry (FAB-MS) for molecular ion detection (m/z 545.2 [M+H]⁺) and nuclear magnetic resonance (NMR) spectroscopy to resolve C-22 phosphorylation . Quantification involves enzymatic hydrolysis with ecdysteroid phosphate phosphatase (EPPase) to release free ecdysteroids, measured via HPLC-UV or radioimmunoassay .

What experimental approaches are used to investigate the role of phosphorylation in regulating the bioactivity of this compound?

Basic Research Question

Methodological Answer:

- Comparative tracer experiments : Radiolabeled ³H-ecdysone 22-phosphate is injected into insect eggs, followed by HPLC analysis to track conversion to free ecdysteroids .

- EPPase activity assays : Colorimetric phosphate release (e.g., malachite green method) quantifies enzymatic reactivation kinetics (Vmax ≈ 12 nmol/min/mg in Bombyx mori) .

- Developmental profiling : Time-course HPLC of diapause vs. non-diapause eggs reveals stage-specific accumulation (e.g., 80% of metabolites as 22-phosphates at 72 hours post-oviposition) .

How can researchers resolve contradictory data on the metabolic fate of this compound across different insect species?

Advanced Research Question

Methodological Answer:

Contradictions arise from species-specific pathways (e.g., acetylation in Schistocerca gregaria vs. direct hydrolysis in Bombyx mori). Solutions include:

- Cross-species enzyme assays : Heterologously expressed EPPase isoforms tested against 22-phosphate substrates (e.g., Drosophila UBA/SH3 domain variants show altered substrate affinity) .

- Stable isotope labeling : ¹³C-labeled internal standards normalize extraction biases during LC-MS/MS quantification .

- Multivariate statistics : Principal component analysis (PCA) distinguishes technical variability from biological divergence in metabolite profiles .

What advanced techniques are required to characterize the interaction between this compound and its phosphatase (EPPase)?

Advanced Research Question

Methodological Answer:

- Surface plasmon resonance (SPR) : Measures binding kinetics (reported Kd = 0.8–1.2 µM for Bombyx EPPase) .

- X-ray crystallography : Resolves catalytic mechanisms (e.g., conserved RHGE motif coordinating the phosphate group) .

- Site-directed mutagenesis : Arg79His mutants show >95% activity loss, confirming catalytic residue roles .

How does the experimental design differ when studying this compound in embryonic development versus hormone signaling pathways?

Advanced Research Question

Methodological Answer:

- Developmental studies : Synchronized egg collections and stage-specific metabolite profiling (e.g., 72-hour peaks in Bombyx) paired with RNAi knockdown of EPPase to disrupt ecdysteroid activation .

- Signaling studies : Tissue-specific EcR-GFP reporters and phosphoproteomics identify downstream targets. Dose-response curves (0.1–10 µM 22-phosphate) reveal non-linear effects on E75 and BR-C gene expression .

What methods are used to analyze the stability and degradation pathways of this compound under varying physiological conditions?

Advanced Research Question

Methodological Answer:

- pH stability assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC (t½ = 48 hours at pH 7.4) .

- Enzymatic hydrolysis screens : Test hydrolases (e.g., alkaline phosphatase, esterases) to map degradation pathways .

- Mass spectrometry imaging (MSI) : Spatial resolution of degradation products in egg tissues .

How do researchers validate the physiological relevance of this compound in insect hormone titers?

Advanced Research Question

Methodological Answer:

- Hormone titer correlation : LC-MS/MS quantifies free vs. phosphorylated ecdysteroids across developmental stages (e.g., 22-phosphates comprise 60–80% of total pools in Schistocerca eggs) .

- EPPase knockout models : CRISPR/Cas9-edited Bombyx lines show arrested development, rescued by 20-hydroxyecdysone supplementation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.